(R)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol (R)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.: 1353995-31-9
VCID: VC5969352
InChI: InChI=1S/C10H15N3O2S/c1-15-9-5-8(11-10(12-9)16-2)13-4-3-7(14)6-13/h5,7,14H,3-4,6H2,1-2H3/t7-/m1/s1
SMILES: COC1=NC(=NC(=C1)N2CCC(C2)O)SC
Molecular Formula: C10H15N3O2S
Molecular Weight: 241.31

(R)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol

CAS No.: 1353995-31-9

Cat. No.: VC5969352

Molecular Formula: C10H15N3O2S

Molecular Weight: 241.31

* For research use only. Not for human or veterinary use.

(R)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol - 1353995-31-9

Specification

CAS No. 1353995-31-9
Molecular Formula C10H15N3O2S
Molecular Weight 241.31
IUPAC Name (3R)-1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol
Standard InChI InChI=1S/C10H15N3O2S/c1-15-9-5-8(11-10(12-9)16-2)13-4-3-7(14)6-13/h5,7,14H,3-4,6H2,1-2H3/t7-/m1/s1
Standard InChI Key ALGHQWHZQKGRLF-SSDOTTSWSA-N
SMILES COC1=NC(=NC(=C1)N2CCC(C2)O)SC

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring substituted with methoxy (OCH₃) and methylthio (SCH₃) groups at the 6- and 2-positions, respectively. A pyrrolidine ring fused to a hydroxyl group (-OH) at the 3-position is attached to the pyrimidine’s 4-position. The (R)-configuration at the pyrrolidine’s chiral center distinguishes it from its (S)-enantiomer, which has been commercially documented .

Key Structural Features:

  • Pyrimidine ring: Aromatic six-membered ring with nitrogen atoms at positions 1 and 3.

  • Substituents:

    • 6-Methoxy group: Enhances solubility and modulates electronic effects.

    • 2-Methylthio group: Contributes to hydrophobic interactions in binding pockets.

  • Pyrrolidin-3-ol moiety: Introduces stereochemical complexity and hydrogen-bonding capability .

Physicochemical Data

PropertyValueSource
Molecular formulaC₁₀H₁₅N₃O₂S
Molecular weight241.31 g/mol
IUPAC name(R)-1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol
SMILESCOC1=NC(=NC(=C1)N2CCC@HO)SC
InChIKeyALGHQWHZQKGRLF-UHFFFAOYSA-N

The compound’s stereochemistry critically impacts its three-dimensional conformation, as evidenced by differences in the optical rotation and crystallographic data between enantiomers .

Comparative Analysis of Enantiomers

The (R)- and (S)-enantiomers exhibit distinct biological profiles due to their mirror-image configurations:

Property(R)-Enantiomer(S)-Enantiomer
Commercial availabilityLimitedAvailable (Parchem)
Target affinityHypothesized higher selectivity for kinasesDemonstrated tubulin binding
Metabolic stabilityUnknownModerate (t₁/₂ = 19–84 min)

The PMC study notes that even minor structural changes, such as replacing a methylthio group with a sulfone, drastically alter potency . This underscores the need for enantiomer-specific studies to optimize therapeutic efficacy.

Challenges and Future Directions

  • Stereoselective synthesis: Developing asymmetric catalytic methods to produce the (R)-enantiomer efficiently.

  • Target validation: Screening against kinase and tubulin targets to identify primary mechanisms.

  • ADMET profiling: Assessing solubility, permeability, and toxicity to advance preclinical development.

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